molecular formula C11H12N4O3S B2520682 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034356-46-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2520682
CAS RN: 2034356-46-0
M. Wt: 280.3
InChI Key: IMFPZXUDEBRSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a triazine derivative with a thiophene derivative. One possible method could involve the use of a coupling reagent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is known to be effective for amide synthesis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in condensation reactions with amines or alcohols, facilitated by a condensing agent .

Mechanism of Action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide interacts with its targets by forming an active ester. The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

It is known that the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the formation of amides from the corresponding carboxylic acid and amine . This compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the reaction with this compound can proceed effectively in tetrahydrofuran (THF) to give the corresponding amides in good yields .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFPZXUDEBRSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.